Methyl 2,6-dichlorophenylcarbamate
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Overview
Description
Methyl 2,6-dichlorophenylcarbamate is an organic compound with the molecular formula C8H7Cl2NO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichlorophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-dichloroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2,6-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of methyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors. For example, in the context of its use as a pesticide, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function in pests.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorophenylcarbamate
- Methyl 3,5-dichlorophenylcarbamate
- Ethyl 2,6-dichlorophenylcarbamate
Uniqueness
Methyl 2,6-dichlorophenylcarbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions enhances its stability and effectiveness compared to other carbamate derivatives.
Properties
CAS No. |
54268-07-4 |
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Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
ATABSDIEBKPYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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